

# Pharmacokinetics and pharmacodynamics of Sodelglitazar

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth technical guide on the pharmacokinetics and pharmacodynamics of **Sodelglitazar** cannot be provided at this time due to a lack of available scientific literature and clinical trial data for this specific compound. Initial searches have revealed minimal information, primarily limited to its chemical formula and classification as a glitazar antidiabetic agent.[1]

However, a substantial body of research exists for a similarly named drug, Saroglitazar. It is possible that the query intended to be about Saroglitazar, a dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant PPARα and moderate PPARγ activity.[2][3] [4] This guide will proceed with a comprehensive overview of the pharmacokinetics and pharmacodynamics of Saroglitazar, based on the available data.

### **Pharmacokinetics of Saroglitazar**

The pharmacokinetic profile of Saroglitazar has been characterized in preclinical and clinical studies, demonstrating its absorption, distribution, metabolism, and excretion properties.

#### **Absorption**

Saroglitazar is rapidly absorbed following oral administration.[5] In healthy human volunteers, the time to reach maximum plasma concentration (Tmax) is approximately 1 hour post-dosing. The absorption of Saroglitazar is not significantly affected by food. Pharmacokinetic studies have shown dose-dependent linearity in both single and multiple ascending doses.

### **Distribution**



Saroglitazar is extensively bound to plasma proteins, with a binding percentage of approximately 96-99.6%. Preclinical studies in mice, rats, and dogs have shown varying volumes of distribution.

#### Metabolism

Saroglitazar is metabolized in the liver primarily by the cytochrome P450 (CYP) enzyme system, specifically CYP2C8 and CYP3A4. In vitro metabolism studies using rat, dog, and human liver microsomes have identified three putative metabolites resulting from dihydroxylation, mono-oxygenation, and dehydrogenation.

#### **Excretion**

Preclinical studies have indicated that Saroglitazar is primarily eliminated via the hepatobiliary route, with negligible renal excretion. This is supported by the fact that no quantifiable concentrations of Saroglitazar have been found in the urine of subjects. The mean elimination half-life of Saroglitazar in healthy human subjects is approximately 5.6 hours.

#### **Quantitative Pharmacokinetic Data**

The following table summarizes the key pharmacokinetic parameters of Saroglitazar from preclinical and clinical studies.



| Parameter                                 | Species                                      | Dose                                         | Value                 | Reference |
|-------------------------------------------|----------------------------------------------|----------------------------------------------|-----------------------|-----------|
| Tmax (Time to Peak Plasma Concentration)  | Human                                        | Single Ascending<br>Doses (0.125-<br>128 mg) | < 1 hour              |           |
| Cmax (Maximum<br>Plasma<br>Concentration) | Human                                        | 4 mg (single<br>dose)                        | 337.1 ± 91.0<br>ng/mL | _         |
| Human                                     | Single Ascending<br>Doses (0.125-<br>128 mg) | 3.98 to 7,461<br>ng/mL                       |                       | _         |
| t½ (Elimination<br>Half-Life)             | Human                                        | Single Ascending Doses                       | 5.6 hours             |           |
| Mouse, Rat, Dog                           | -                                            | 6 - 15 hours                                 |                       |           |
| Protein Binding                           | Human                                        | -                                            | ~96-99.6%             | _         |
| Oral<br>Bioavailability                   | Mouse                                        | -                                            | 100%                  |           |
| Rat                                       | -                                            | 72%                                          | _                     | _         |
| Dog                                       | -                                            | 47%                                          |                       |           |
| Clearance (IV)                            | Mouse                                        | -                                            | 3.6 mL/min/kg         |           |
| Rat                                       | -                                            | 8.5 mL/min/kg                                |                       |           |
| Dog                                       | -                                            | 6.9 mL/min/kg                                |                       |           |
| Volume of<br>Distribution (IV)            | Mouse                                        | -                                            | 1.3 L/kg              | _         |
| Rat                                       | -                                            | 4.8 L/kg                                     |                       | _         |
| Dog                                       | -                                            | 1.8 L/kg                                     | _                     |           |

# **Pharmacodynamics of Saroglitazar**



Saroglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), with a higher affinity for PPARα and a moderate affinity for PPARγ. This dual agonism allows it to regulate both lipid and glucose metabolism.

#### **Mechanism of Action**

The activation of PPARs, which are nuclear receptors, leads to changes in the expression of various genes involved in metabolism.

- PPARα Activation: Agonist action on PPARα primarily influences lipid metabolism. It
  increases the hepatic oxidation of fatty acids, leading to a reduction in triglyceride synthesis
  and secretion of very low-density lipoprotein (VLDL). Saroglitazar also increases the activity
  of lipoprotein lipase (LPL) and reduces the production of Apo C-III, an inhibitor of LPL, further
  contributing to the clearance of triglyceride-rich particles. Additionally, PPARα activation
  increases the synthesis of apolipoproteins A-I and A-II, leading to an increase in high-density
  lipoprotein (HDL) cholesterol.
- PPARy Activation: The moderate agonist activity on PPARy improves insulin sensitivity in
  peripheral tissues, particularly in adipose tissue. This leads to increased glucose uptake and
  utilization, resulting in lower blood glucose levels. Saroglitazar regulates the transcription of
  insulin-responsive genes and the expression of genes involved in carbohydrate and lipid
  metabolism, such as adiponectin and fatty acid transport proteins.

The combined effects on both lipid and glucose metabolism make Saroglitazar a therapeutic option for diabetic dyslipidemia.

#### **Signaling Pathway**





Click to download full resolution via product page

Caption: Saroglitazar's dual activation of PPARa and PPARy signaling pathways.

## **Pharmacodynamic Effects**

Clinical trials have demonstrated the efficacy of Saroglitazar in improving lipid and glycemic parameters.

- Lipid Profile: Saroglitazar significantly reduces triglyceride levels. In a phase III study (PRESS VI), Saroglitazar 2 mg and 4 mg decreased triglyceride levels by 45.5% and 46.7%, respectively. It also reduces non-HDL cholesterol, VLDL cholesterol, total cholesterol, and apolipoprotein B levels, while increasing HDL cholesterol.
- Glycemic Control: Saroglitazar has been shown to reduce fasting plasma glucose and HbA1c levels in patients with type 2 diabetes.

#### **Quantitative Pharmacodynamic Data**

The following table summarizes the key pharmacodynamic effects of Saroglitazar from a clinical trial.



| Parameter              | Treatment<br>Group   | Baseline<br>(Mean) | Change from<br>Baseline<br>(Mean %) | Reference |
|------------------------|----------------------|--------------------|-------------------------------------|-----------|
| Triglycerides          | Saroglitazar 2<br>mg | -                  | -45.5%                              | _         |
| Saroglitazar 4<br>mg   | -                    | -46.7%             |                                     |           |
| Non-HDL<br>Cholesterol | Saroglitazar 2<br>mg | -                  | -29.2%                              |           |
| Saroglitazar 4<br>mg   | -                    | -32.5%             |                                     | _         |
| LDL Cholesterol        | Saroglitazar 4<br>mg | -                  | -31.3%                              |           |
| VLDL<br>Cholesterol    | Saroglitazar 4<br>mg | -                  | -46%                                | _         |
| Total Cholesterol      | Saroglitazar 4<br>mg | -                  | -26.1%                              | _         |
| Apolipoprotein B       | Saroglitazar 4<br>mg | -                  | -32%                                |           |

# **Experimental Protocols**

Detailed experimental protocols for the clinical trials of Saroglitazar are often proprietary. However, based on published literature, the general methodologies can be outlined.

# Phase I Single Ascending Dose (SAD) Study in Healthy Volunteers

- Objective: To evaluate the pharmacokinetics, safety, and tolerability of single ascending oral doses of Saroglitazar.
- Study Design: Randomized, double-blind, placebo-controlled, single-center study.



- · Participants: Healthy human volunteers.
- Intervention: Single oral doses of Saroglitazar (ranging from 0.125 mg to 128 mg) or placebo.
- Methodology:
  - Serial blood samples were collected at predefined time points post-dose.
  - Plasma concentrations of Saroglitazar were determined using a validated analytical method (e.g., LC-MS/MS).
  - Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) were calculated using non-compartmental analysis.
  - Safety and tolerability were assessed through monitoring of adverse events, vital signs,
     ECGs, and clinical laboratory tests.

**Experimental Workflow: Phase I SAD Study** 





Click to download full resolution via product page

Caption: Workflow for a Phase I Single Ascending Dose clinical trial.



# Phase III Efficacy and Safety Study in Patients with Diabetic Dyslipidemia (PRESS VI)

- Objective: To evaluate the safety, tolerability, and efficacy of Saroglitazar compared with placebo in patients with diabetic dyslipidemia not controlled with atorvastatin therapy.
- Study Design: Multicenter, prospective, randomized, double-blind study.
- Participants: Patients with type 2 diabetes mellitus and hypertriglyceridemia.
- Intervention: Saroglitazar (2 mg or 4 mg) or placebo once daily for 12 weeks, in addition to lifestyle modification and atorvastatin therapy.
- · Methodology:
  - A 4-week run-in period of lifestyle modification.
  - Randomization to one of the three treatment arms.
  - Blood samples were collected at baseline and at the end of the 12-week treatment period to measure lipid profiles (primary endpoint: change in triglyceride levels) and fasting plasma glucose.
  - Safety was assessed by monitoring adverse events and clinical laboratory parameters.

### **Drug Interactions**

Saroglitazar's metabolism via CYP2C8 and CYP3A4 suggests potential interactions with drugs that inhibit or induce these enzymes.

- Blood Thinners: Concomitant use with blood thinners like warfarin may increase the risk of bleeding; regular monitoring of blood clotting parameters is recommended.
- Other Antidiabetic Medications: When taken with other antidiabetic drugs such as metformin, sulfonylureas, or insulin, there is an increased risk of hypoglycemia.
- Cholesterol-Lowering Medications: Saroglitazar may enhance the effects of other cholesterol-lowering medications like statins or fibrates.



## Safety and Tolerability

Saroglitazar has been generally well-tolerated in clinical trials. Common side effects are typically mild to moderate and may include gastritis, asthenia (weakness), and pyrexia (fever). Unlike some other glitazars, Saroglitazar has not been associated with significant weight gain or edema. Regular monitoring of liver function is recommended during treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Pharmacokinetics, Safety, and Tolerability of Saroglitazar (ZYH1), a Predominantly PPARα
  Agonist with Moderate PPARγ Agonist Activity in Healthy Human Subjects PMC
  [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Safety, and Tolerability of Saroglitazar (ZYH1), a Predominantly PPARα
  Agonist with Moderate PPARγ Agonist Activity in Healthy Human Subjects |
  springermedizin.de [springermedizin.de]
- 4. Pharmacokinetics, safety, and tolerability of saroglitazar (ZYH1), a predominantly PPARα agonist with moderate PPARγ agonist activity in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jyoungpharm.org [jyoungpharm.org]
- To cite this document: BenchChem. [Pharmacokinetics and pharmacodynamics of Sodelglitazar]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681033#pharmacokinetics-and-pharmacodynamics-of-sodelglitazar]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com